

3-Bromo-5-methylbenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-5-methylbenzaldehyde

Cat. No.: B1341060

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Technical Guide: 3-Bromo-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthesis protocol for **3-Bromo-5-methylbenzaldehyde**, a key intermediate in the development of various organic compounds.

Core Compound Data

The fundamental molecular properties of **3-Bromo-5-methylbenzaldehyde** are summarized below.

Property	Value
Molecular Formula	C ₈ H ₇ BrO
Molecular Weight	199.04 g/mol
CAS Number	188813-04-9
IUPAC Name	3-bromo-5-methylbenzaldehyde
Canonical SMILES	<chem>Cc1cc(Br)cc(C=O)c1</chem>

Synthesis of 3-Bromo-5-methylbenzaldehyde

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-methylbenzaldehyde** is not readily available in peer-reviewed literature, a general and representative procedure can be extrapolated from standard electrophilic aromatic substitution reactions on similar substrates. The following protocol outlines a plausible method for the bromination of 3-methylbenzaldehyde.

Experimental Protocol: Electrophilic Bromination of 3-Methylbenzaldehyde

Objective: To synthesize **3-Bromo-5-methylbenzaldehyde** via the electrophilic bromination of 3-methylbenzaldehyde.

Materials:

- 3-methylbenzaldehyde
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

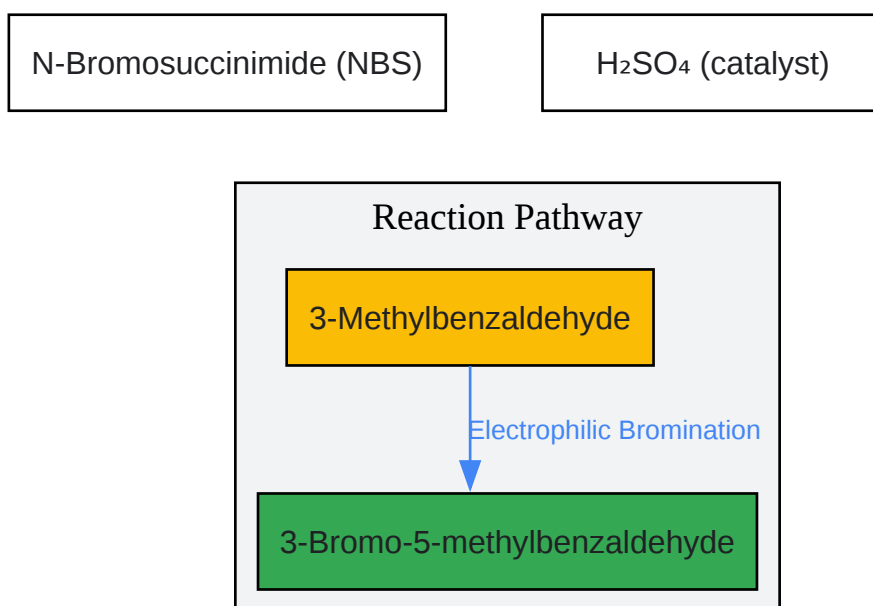
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzaldehyde in dichloromethane. Cool the flask to 0°C using an ice bath.
- **Addition of Sulfuric Acid:** Slowly add concentrated sulfuric acid to the stirred solution. Maintain the temperature at 0°C during the addition.
- **Bromination:** To this mixture, add N-Bromosuccinimide (NBS) portion-wise over a period of 30-60 minutes. It is crucial to maintain the temperature at 0°C to control the reaction and minimize the formation of byproducts.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **3-Bromo-5-methylbenzaldehyde** can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Logical Workflow: Synthesis Pathway

The synthesis of **3-Bromo-5-methylbenzaldehyde** from 3-methylbenzaldehyde can be visualized as a straightforward electrophilic aromatic substitution. The methyl group and the aldehyde group on the benzene ring direct the incoming electrophile (bromine) to the meta position relative to the aldehyde and ortho/para to the methyl group, resulting in the desired product.



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Caption: Synthesis of **3-Bromo-5-methylbenzaldehyde**.

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